molecular formula C16H11BrN2O2S B12055893 2-(5-(4-Bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-phenylethanone

2-(5-(4-Bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-phenylethanone

Cat. No.: B12055893
M. Wt: 375.2 g/mol
InChI Key: OIAMJBIQHLXYIO-UHFFFAOYSA-N
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Description

2-(5-(4-Bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-phenylethanone is a complex organic compound that features a bromophenyl group, a thioxo group, and an oxadiazole ring

Preparation Methods

The synthesis of 2-(5-(4-Bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-phenylethanone typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with bromophenyl derivatives. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, often using reagents like sodium methoxide.

    Cyclization: The oxadiazole ring can participate in cyclization reactions under specific conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

2-(5-(4-Bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-phenylethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(5-(4-Bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-phenylethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions, while the thioxo group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and bromophenyl-containing molecules. Compared to these compounds, 2-(5-(4-Bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds are:

  • 2-(5-(4-Chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-phenylethanone
  • 2-(5-(4-Methylphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)-1-phenylethanone

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C16H11BrN2O2S

Molecular Weight

375.2 g/mol

IUPAC Name

2-[5-(4-bromophenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-1-phenylethanone

InChI

InChI=1S/C16H11BrN2O2S/c17-13-8-6-12(7-9-13)15-18-19(16(22)21-15)10-14(20)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

OIAMJBIQHLXYIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=S)OC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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